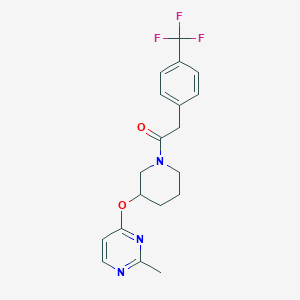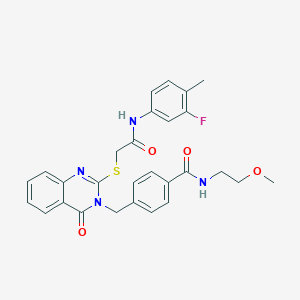
4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C28H27FN4O4S and its molecular weight is 534.61. The purity is usually 95%.
BenchChem offers high-quality 4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activities
Novel Compounds Synthesis
A variety of novel compounds, including quinazoline and triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds were designed to target a range of microorganisms, including bacteria and fungi, demonstrating good to moderate activities (Bektaş et al., 2007; Patel & Patel, 2010).
Antimicrobial and Anticonvulsant Activities
Specific derivatives have shown promising antimicrobial and anticonvulsant activities, suggesting a dual therapeutic potential for certain health conditions (Rajasekaran et al., 2013).
EGFR Inhibitors with Antiproliferative Activities
Certain quinazolinone derivatives have been identified as potent epidermal growth factor receptor (EGFR) inhibitors, exhibiting significant antiproliferative activities against various tumor cells. This indicates their potential application in cancer therapy (Zhang et al., 2021).
Potential Antimicrobial Agents
Hybrid Molecules for Anti-Inflammatory and Analgesic Agents
Research into combining benzodifuranyl and thiazolopyrimidines derived from natural compounds has led to the development of agents with significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings highlight the therapeutic potential of these hybrid molecules in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antibacterial Agents with Novel Mechanisms
The search for novel antibacterial agents has led to the development of compounds with unique structures and potent activities against both Gram-positive and Gram-negative bacteria. This includes derivatives with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, providing insights into new antibacterial strategies (Kuramoto et al., 2003).
Diuretic and Antihypertensive Agents
The synthesis of N-substituted quinazolin-3-(4H)-yl derivatives has been explored for their diuretic and antihypertensive activities, revealing compounds with excellent activity profiles. This research underscores the potential of these derivatives in treating hypertension and related conditions (Rahman et al., 2014).
特性
IUPAC Name |
4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O4S/c1-18-7-12-21(15-23(18)29)31-25(34)17-38-28-32-24-6-4-3-5-22(24)27(36)33(28)16-19-8-10-20(11-9-19)26(35)30-13-14-37-2/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLXJTLPAUYJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

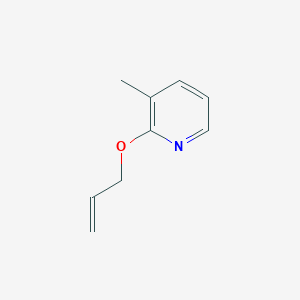
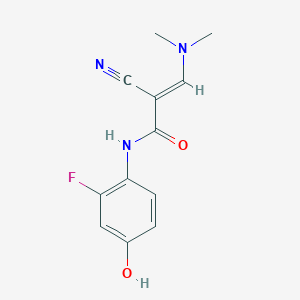
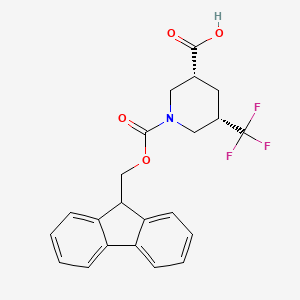
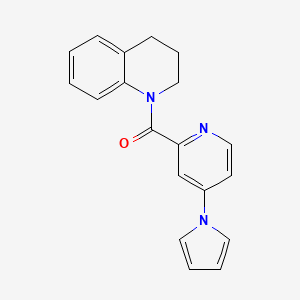
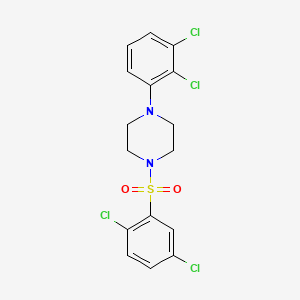
![1-(benzo[d]oxazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2555047.png)
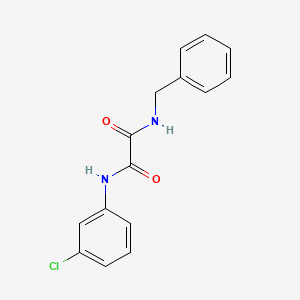
![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)
![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)
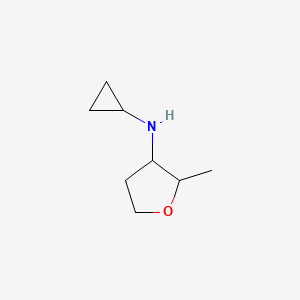
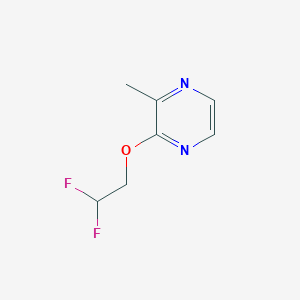
![1-ethyl-5-((3-fluorobenzyl)thio)-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2555055.png)

